

Application Notes and Protocols: Acid-PEG8-t-butyl Ester in PROTAC Development

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Compound of Interest

Compound Name: Acid-PEG8-t-butyl ester

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Introduction to Acid-PEG8-t-butyl Ester in PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

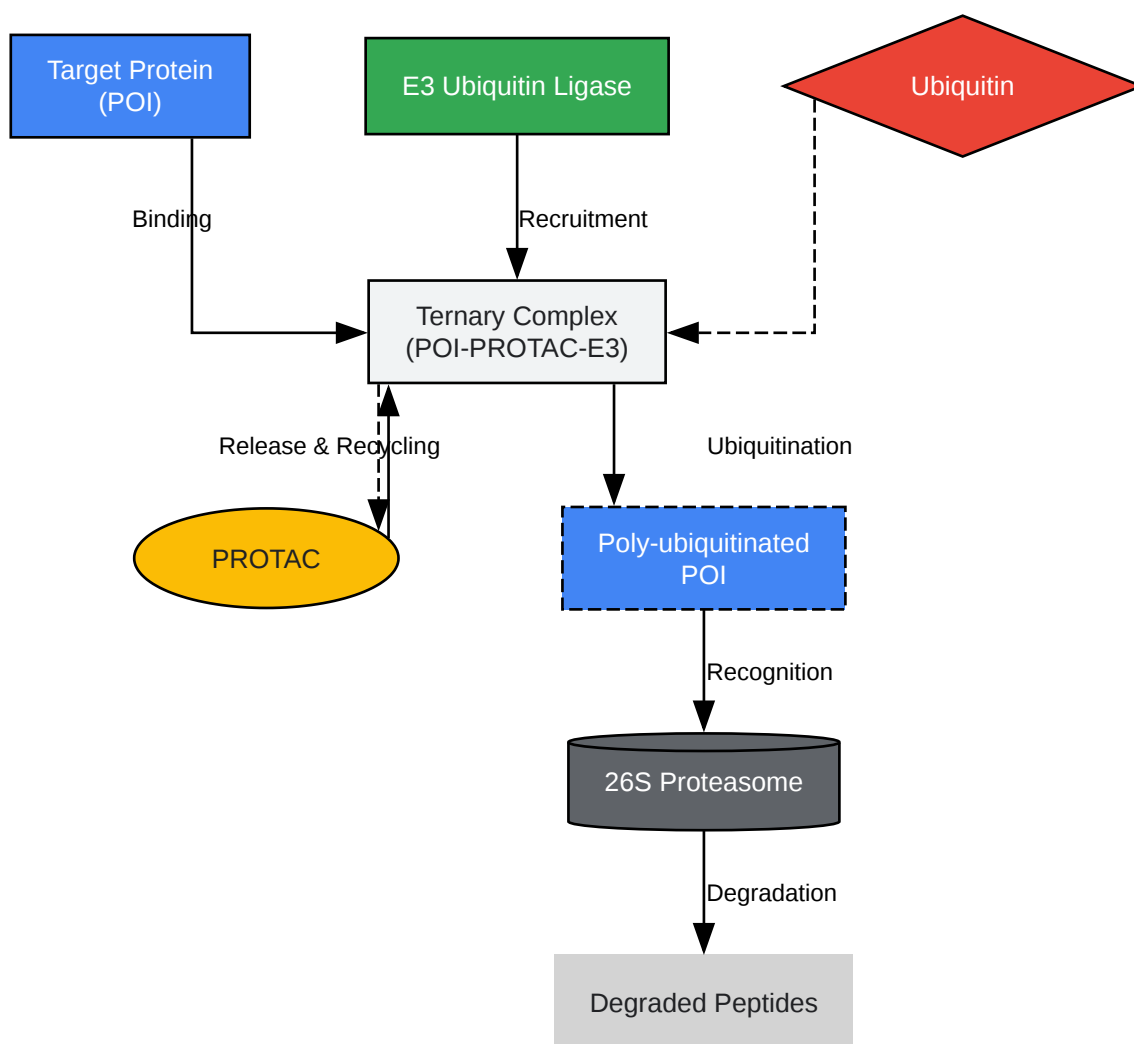
Acid-PEG8-t-butyl ester has emerged as a valuable and versatile building block in the synthesis of PROTACs.[3] This bifunctional linker features an eight-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule.[2][3] The carboxylic acid and t-butyl ester terminals allow for a controlled, stepwise conjugation of the POI and E3 ligase ligands.[3] The incorporation of a PEG8 linker can significantly enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules, thereby improving their overall drug-like properties.[3][4]

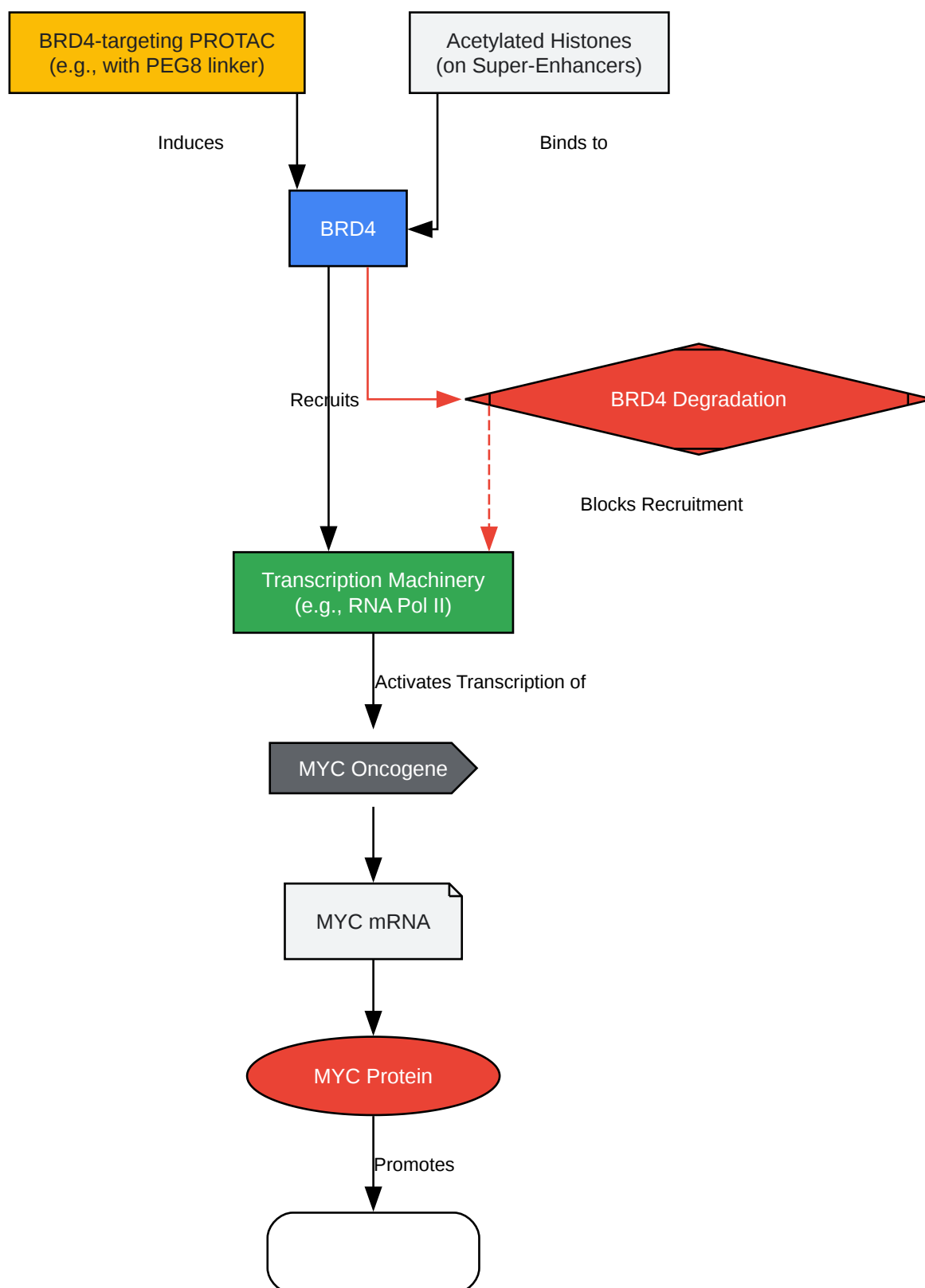
Physicochemical Properties of Acid-PEG8-t-butyl Ester

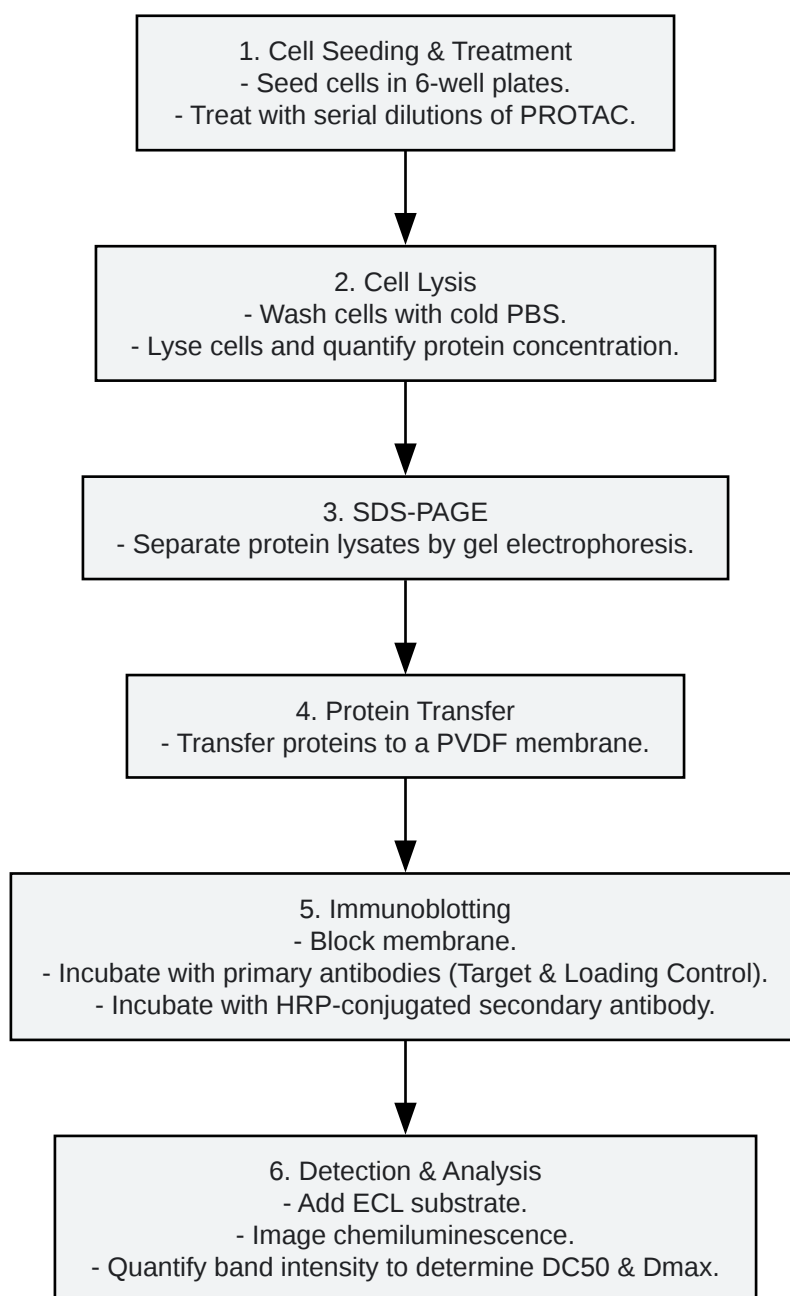
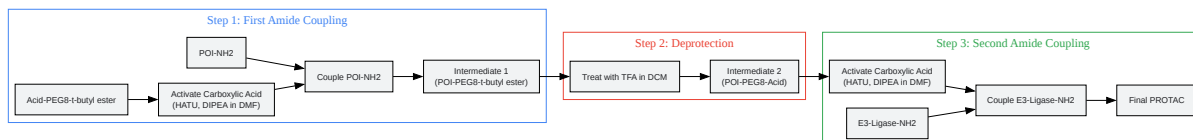
Property	Value
IUPAC Name	1-(tert-butoxy)-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Molecular Formula	C ₂₄ H ₄₆ O ₁₂
Molecular Weight	526.6 g/mol
Appearance	Colorless to pale yellow oil or solid
Purity	Typically >98%
Solubility	Soluble in water, DMSO, DCM, DMF
Storage	-20°C for long-term stability

PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.^[3] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle.







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